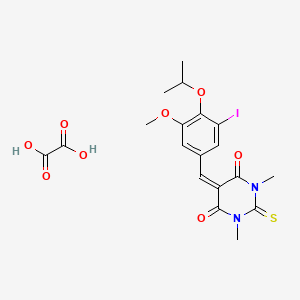
1-(3-nitrobenzoyl)-4-phenyl-2-pyrrolidinone
Overview
Description
1-(3-nitrobenzoyl)-4-phenyl-2-pyrrolidinone, also known as NBMPR, is a synthetic compound that has been widely used in scientific research due to its ability to inhibit nucleoside transporters. This molecule was first synthesized in the 1970s and has since been used in various studies to understand the transport of nucleosides across cell membranes.
Mechanism of Action
1-(3-nitrobenzoyl)-4-phenyl-2-pyrrolidinone inhibits nucleoside transporters by binding to the transporter protein and preventing the transport of nucleosides across the cell membrane. The exact mechanism of action is not fully understood, but it is believed that this compound binds to a specific site on the transporter protein and induces a conformational change that prevents nucleoside transport.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Inhibition of nucleoside transporters by this compound leads to a decrease in nucleoside uptake, which can affect DNA and RNA synthesis. This compound has also been shown to affect the activity of enzymes involved in nucleoside metabolism, which can further impact cell growth and proliferation.
Advantages and Limitations for Lab Experiments
1-(3-nitrobenzoyl)-4-phenyl-2-pyrrolidinone has several advantages for lab experiments. It is a potent and selective inhibitor of nucleoside transporters, which allows for the specific inhibition of nucleoside transport. This compound is also stable and easy to handle, which makes it a popular choice for lab experiments. However, this compound has some limitations. It can be toxic to cells at high concentrations, which can affect the interpretation of results. This compound is also not effective against all types of nucleoside transporters, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 1-(3-nitrobenzoyl)-4-phenyl-2-pyrrolidinone. One area of interest is the development of new nucleoside analogs that can be used as anti-cancer and antiviral drugs. This compound can be used to study the uptake of these analogs and their effects on cell growth and proliferation. Another area of interest is the study of nucleoside transporters in different cell types and tissues. This compound can be used to study the role of nucleoside transporters in various physiological processes, such as immune system function and brain development.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research to study nucleoside transport across cell membranes. This compound inhibits nucleoside transporters and has several biochemical and physiological effects. This compound has advantages and limitations for lab experiments and has several future directions for research. Understanding the transport of nucleosides is crucial for developing new drugs and understanding physiological processes, and this compound has been a valuable tool in this field.
Scientific Research Applications
1-(3-nitrobenzoyl)-4-phenyl-2-pyrrolidinone has been widely used in scientific research to study the transport of nucleosides across cell membranes. Nucleosides are essential for DNA and RNA synthesis, and their transport is crucial for cell growth and proliferation. This compound inhibits nucleoside transporters, which allows researchers to study the effects of nucleoside transport on cell growth and proliferation. This compound has also been used to study the uptake of nucleoside analogs, which are used as anti-cancer and antiviral drugs.
properties
IUPAC Name |
1-(3-nitrobenzoyl)-4-phenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-16-10-14(12-5-2-1-3-6-12)11-18(16)17(21)13-7-4-8-15(9-13)19(22)23/h1-9,14H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPXHQBFSLZUKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3986011.png)


![N-(2-{[3-(4-morpholinyl)propyl]amino}-2-oxoethyl)cyclohexanecarboxamide](/img/structure/B3986026.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3986031.png)
![ethyl 2-[2-(4-ethoxyphenyl)-4-hydroxy-3-(5-methyl-2-furoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3986032.png)

![benzyl 7-(2,5-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3986041.png)

![4-{3-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}-8-methyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3986080.png)

![17-[4-(1-methyl-2-oxo-2-phenylethoxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3986097.png)
![N-(4-chlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3986101.png)
